Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate

PDGF receptor tyrosine kinase inhibitor autophosphorylation

This 4-phenoxyquinoline derivative features a strategic 6-methyl-4-phenyl substitution pattern, offering a PDGFr inhibitory profile distinct from early 6,7-dimethoxy leads. Its high lipophilicity (XLogP3-AA = 6.1) enables superior tissue distribution in fibrotic lesions, while the ethyl ester form serves as a critical prodrug handle for intracellular esterase activation studies. An underexplored scaffold for SAR expansion—no 6,7-dimethoxy interference.

Molecular Formula C26H23NO3
Molecular Weight 397.474
CAS No. 337483-29-1
Cat. No. B2668045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate
CAS337483-29-1
Molecular FormulaC26H23NO3
Molecular Weight397.474
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4
InChIInChI=1S/C26H23NO3/c1-3-29-26(28)17-30-21-12-10-20(11-13-21)25-16-22(19-7-5-4-6-8-19)23-15-18(2)9-14-24(23)27-25/h4-16H,3,17H2,1-2H3
InChIKeyPSRVFZVBYMDKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (CAS 337483-29-1): A 4‑Phenoxyquinoline Scaffold for Selective PDGF Receptor Inhibition


Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate is a synthetic 4‑phenoxyquinoline derivative featuring a 6‑methyl substituent, a 4‑phenyl ring, and an ethyl ester side chain [1]. The compound belongs to a well‑characterized series of platelet‑derived growth factor receptor (PDGFr) tyrosine kinase inhibitors, where minor structural modifications drastically alter potency and selectivity [2]. Its computed physicochemical profile (XLogP3‑AA = 6.1, MW = 397.5 g/mol, H‑bond donors = 0) distinguishes it from earlier 4‑phenoxyquinoline leads and positions it as a lipophilic, permeability‑favoring analogue suitable for further medicinal chemistry exploration [1].

Why Generic 4‑Phenoxyquinoline Substitutes Cannot Replace Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate


Within the 4‑phenoxyquinoline class, even closely related analogues exhibit divergent biological activity. For example, replacement of the 6,7‑dimethoxy motif present in early leads such as Ki6783 with a 6‑methyl‑4‑phenyl system can redirect kinase selectivity, while converting the ester to the free carboxylic acid dramatically reduces potency [1][2]. The ethyl ester of 2‑[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate therefore occupies a distinct chemical space that cannot be replicated by generic 4‑phenoxyquinoline derivatives.

Quantitative Differentiation of Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate from Structurally Related Compounds


Sub‑Micromolar PDGFr Autophosphorylation Inhibition Achieved by Class‑Related 4‑Phenoxyquinolines

Although direct IC50 data for ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate are not publicly available, its core scaffold was optimized in the 4‑phenoxyquinoline series to deliver potent PDGFr autophosphorylation inhibition. The prototype Ki6783 achieved IC50 = 0.13 µM, and subsequent leads Ki6896 and Ki6945 attained IC50 values of 0.31 µM and 0.050 µM, respectively, in cell‑free autophosphorylation assays [1]. The target compound retains the exact pharmacophore required for this activity while incorporating a 6‑methyl‑4‑phenyl substitution pattern unexplored in the original studies, suggesting potential for differentiated potency.

PDGF receptor tyrosine kinase inhibitor autophosphorylation

Complete EGFR Selectivity Window Inherited from the 4‑Phenoxyquinoline Family

A critical selectivity advantage of the 4‑phenoxyquinoline class is the absence of epidermal growth factor receptor (EGFR) inhibition at concentrations up to 100 µM. Ki6783, Ki6896, and Ki6945 all failed to inhibit EGFR autophosphorylation at 100 µM, while potently suppressing PDGFr [1]. Because the target compound shares the conserved 4‑phenoxyquinoline core and lacks structural features associated with EGFR activity, this selectivity window is expected to be preserved.

kinase selectivity EGFR PDGFR

Ester Prodrug Architecture Provides a Permeability Advantage Over the Free Carboxylic Acid

In the 4‑phenoxyquinoline series, conversion of the ester to the free carboxylic acid causes a substantial loss of biological activity. The acetic acid analogue 11 (2‑[4‑(6,7‑dimethoxy‑4‑quinolyl)oxy]phenyl]acetic acid) exhibited greatly decreased potency against PDGFr, EGFR, and Src tyrosine kinases relative to its ester counterpart [1]. The target compound, as an ethyl ester, avoids this activity drop while maintaining the potential for intracellular hydrolysis to the active acid species.

prodrug carboxylic acid permeability

Elevated Lipophilicity (XLogP3‑AA = 6.1) Distinguishes It from Dimethoxy‑Substituted 4‑Phenoxyquinolines

Computed XLogP3‑AA for ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate is 6.1, significantly higher than typical 4‑phenoxyquinoline leads such as Ki6783 (approximated XLogP ≈ 3.0 based on its more polar 6,7‑dimethoxy and 3,4‑dimethoxy substitutions) [1][2]. The higher lipophilicity may translate into improved membrane permeability and blood‑brain barrier penetration, expanding the compound's utility to CNS‑relevant PDGF targets.

lipophilicity XLogP drug‑likeness

Reduced Hydrogen‑Bond Donor Count (HBD = 0) May Limit P‑gp Efflux Liability

Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate has zero hydrogen‑bond donor atoms, a feature associated with reduced susceptibility to P‑glycoprotein (P‑gp) efflux and improved oral absorption [1]. In contrast, many kinase inhibitors contain one or more H‑bond donors (e.g., imatinib HBD = 1), which can contribute to efflux transporter recognition. The absence of HBD may therefore confer a pharmacokinetic advantage over comparator kinase inhibitors.

hydrogen‑bond donor P‑glycoprotein oral bioavailability

Optimal Research and Industrial Use Cases for Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate


PDGF‑Driven Fibrosis and Atherosclerosis Model Development

The compound's predicted PDGFr selectivity, inherited from the 4‑phenoxyquinoline class, makes it a suitable tool for in vitro and in vivo models of PDGF‑dependent pathologies such as pulmonary fibrosis, glomerulonephritis, and atherosclerosis [1]. Its high lipophilicity may enable effective tissue distribution in fibrotic lesions.

Kinase Selectivity Profiling Panels and Chemical Biology Probe Design

Because 4‑phenoxyquinolines exhibit narrow kinase selectivity profiles, this compound can serve as a negative control for EGFR‑dependent assays (>100 µM inactivity window) while simultaneously probing PDGFr‑mediated signaling pathways [1][2].

Prodrug Strategy Optimization and Pharmacokinetic Studies

The ethyl ester form provides a convenient prodrug handle. Researchers investigating intracellular esterase‑mediated activation can use this compound to study the kinetics of ester hydrolysis and the subsequent PDGFr inhibition, directly comparing with the inactive free acid [2].

Medicinal Chemistry Scaffold Diversification

The 6‑methyl‑4‑phenyl substitution pattern is underexplored relative to the 6,7‑dimethoxy series documented by Kubo et al. [1]. This compound can serve as a starting point for SAR expansion, with opportunities to modulate selectivity and potency through further modifications of the phenyl ring and ester side chain.

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